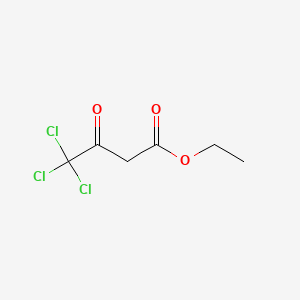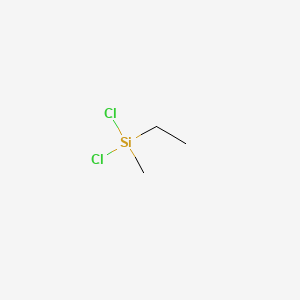
Ethyl 3-(azetidin-1-yl)propanoate
Overview
Description
Ethyl 3-(azetidin-1-yl)propanoate is a chemical compound with the CAS number 7730-42-9 . It has a molecular weight of 157.21 and a linear formula of C8H15NO2 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound consists of 26 bonds in total, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 four-membered ring, 1 aliphatic ester, 1 aliphatic tertiary amine, and 1 Azetidine .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a boiling point of 86-87 ℃ at 12 mmHg and a density of 0.965 g/mL at 25 ℃ .Scientific Research Applications
Self-Curing Polyurethane Dispersions
Wang et al. (2006) developed a self-curable system for an aqueous-based polyurethane dispersion utilizing a compound containing azetidine, specifically 3-azetidinyl propanol synthesized from methyl acrylate. This innovation leverages azetidine's ring-opening reaction for self-curing, leading to polymeric network structure formation, which has implications for materials science and engineering Wang, Chen, Yeh, & Chen, 2006.
Stereoselective Bioreduction in Drug Synthesis
Ren et al. (2019) explored the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to produce key chiral intermediates for antidepressant drugs. Utilizing short-chain dehydrogenase/reductase from Chryseobacterium sp., they achieved enantiopure products with remarkable potential for pharmaceutical applications Ren, Liu, Pei, & Wu, 2019.
Polymorphism in Pharmaceutical Compounds
Vogt, Williams, Johnson, & Copley (2013) characterized polymorphic forms of a pharmaceutical compound containing ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate. Their work, using spectroscopic and diffractometric techniques, underscores the importance of polymorphism in drug development and quality control Vogt et al., 2013.
Antioxidant Properties of Propolis Extracts
Yang et al. (2011) evaluated the antioxidant activities of extracts from propolis collected in Anhui, China, identifying the ethyl acetate fraction as particularly potent. This research highlights the potential of natural products in developing antioxidant therapies or supplements Yang, Dong, Du, Shi, Peng, & Li, 2011.
Enzyme-Catalyzed Synthesis of Chiral Compounds
Brem, Toșa, Paizs, Vass, & Irimie (2010) developed a multienzymatic procedure for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates. This methodology offers a sustainable and efficient approach to producing chiral compounds for pharmaceutical applications Brem et al., 2010.
Properties
IUPAC Name |
ethyl 3-(azetidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)4-7-9-5-3-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBCRMYKMBVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064786 | |
| Record name | Ethyl 3-(azetidin-1-yl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-42-9 | |
| Record name | Ethyl 1-azetidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinepropanoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azetidinepropanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-(azetidin-1-yl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(1-azetidinyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

